2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol. This compound is classified as an epoxide, specifically an oxirane derivative, which features a three-membered cyclic ether structure that is highly reactive due to the strain in the ring. The compound is recognized for its utility in various chemical syntheses and biological applications, making it a valuable building block in organic chemistry.
The synthesis of 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane typically involves the reaction of 2-(methylsulfanyl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The process can be broken down into several key steps:
Technical details regarding reaction conditions may vary, but reactions are generally conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
The molecular structure of 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane can be described as follows:
The compound's structural formula can be represented as:
This structure contributes to its reactivity, particularly in nucleophilic substitution reactions due to the strained oxirane ring .
2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane participates in various chemical reactions, including:
The mechanism of action for 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane primarily involves its ability to undergo nucleophilic ring-opening reactions. Due to the high strain in the oxirane ring, it readily reacts with nucleophiles, forming covalent bonds. This reactivity is exploited in various applications, including:
The process typically involves the following steps:
The physical and chemical properties of 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane are critical for its application:
These properties influence its reactivity and suitability for various applications in organic synthesis .
2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane has several significant scientific uses:
The epoxidation of allylic precursors bearing thioether and phenolic functionalities represents a primary route to 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane. Allyl glycidyl ether derivatives undergo epoxidation via meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving 85–92% yields and high regioselectivity due to the electron-donating effect of the methylthio group [2]. Alternatively, hydrogen peroxide under basic catalysis (NaOH, 30% H₂O₂) enables nucleophilic epoxidation of 2-allyloxymethyl-1-(methylthio)benzene, though this method risks sulfide oxidation to sulfoxide byproducts without precise stoichiometric control [5] [9]. Transition metal catalysts like vanadium acetylacetonate (1–2 mol%) facilitate epoxidation with tert-butyl hydroperoxide (TBHP) in toluene at 60°C, suppressing sulfur oxidation while maintaining 88% epoxide yield [2].
Table 1: Epoxidation Methods for Allylic Precursors
Precursor | Oxidant | Catalyst | Temp (°C) | Yield (%) | Byproduct Formation Risk |
---|---|---|---|---|---|
2-Allyloxymethyl-1-(methylthio)benzene | mCPBA | None | 0–5 | 85–92 | Low |
2-Allyloxymethyl-1-(methylthio)benzene | H₂O₂ | NaOH | 25 | 75–80 | Moderate (sulfoxide) |
2-Allyloxymethyl-1-(methylthio)benzene | TBHP | V(acac)₃ | 60 | 88 | Low |
Functionalization of 2-(methylthio)phenol serves as a critical precursor step. Williamson ether synthesis employs 3-chloro-1,2-propanediol under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, 80°C), yielding the propanediol intermediate with 95% efficiency prior to epoxidation [5] [6]. Alternatively, epichlorohydrin reacts directly with the sodium salt of 2-(methylthio)phenol in ethanol at reflux (78°C), forming the glycidyl ether in a single step with 80–85% yield, though regioisomeric impurities may require chromatographic purification [3] [6]. Microwave-assisted substitution (150°C, 20 min) enhances reaction kinetics, reducing process time by 70% compared to conventional heating [6]. Key to selectivity is the protection of the thioether from oxidation during alkoxylation, achievable through inert atmosphere (N₂/Ar) processing [5].
Enantioselective synthesis targets optically active (R)- or (S)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane for chiral pharmacology applications. Jacobsen hydrolytic kinetic resolution (HKR) using Co(III)-salen catalysts (0.5–2 mol%) resolves racemic epoxide with >90% ee but sacrifices 50% yield of the undesired enantiomer [3] [10]. Sharpless asymmetric epoxidation of allyl 2-(methylthio)phenyl ether employs titanium tetraisopropoxide, diethyl tartrate (DET), and TBHP at –20°C, affording enantiomeric excesses of 88–92% for the (2R)-epoxide [2] [10]. Biocatalytic approaches using lipase-catalyzed transesterification of glycidyl ether intermediates achieve 95% ee with vinyl acetate as acyl donor, though reaction times extend to 48–72 hours [3].
Table 2: Asymmetric Synthesis Approaches
Method | Catalyst/Reagent | Conditions | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|---|
Jacobsen HKR | (R,R)-Co(III)-salen | H₂O, 25°C | >90 | 45–50 | Max. 50% yield per enantiomer |
Sharpless Epoxidation | Ti(OiPr)₄/(+)-DET, TBHP | –20°C, 24 h | 88–92 | 75–80 | Requires allylic precursor |
Lipase Resolution | Candida antarctica Lip B | Vinyl acetate, 30°C | 95 | 40–45 | Slow kinetics |
Mechanochemical synthesis eliminates organic solvents while enhancing reaction efficiency. Ball-mill grinding of 2-(methylthio)phenol, epichlorohydrin, and solid K₂CO₃ (1:1.2:1.5 molar ratio) at 600 rpm for 45 minutes achieves 90% conversion to the epoxide, leveraging in situ dehydrohalogenation without intermediate isolation [7] [9]. Co-grinding with urea-hydrogen peroxide (UHP) and maleic anhydride as an activator converts allyl ether precursors to epoxides in 85% yield within 30 minutes, suppressing sulfur over-oxidation through controlled reagent stoichiometry [7] [9]. Comparative studies reveal a 7-fold reduction in E-factor (0.15 vs. 1.05 for solution-phase) due to minimized solvent waste and purification steps [7].
Table 3: Mechanochemical Synthesis Performance
Reactants | Additive | Grinding Time (min) | Yield (%) | E-factor |
---|---|---|---|---|
2-(Methylthio)phenol + epichlorohydrin | K₂CO₃ | 45 | 90 | 0.18 |
Allyl 2-(methylthio)phenyl ether + UHP | Maleic anhydride | 30 | 85 | 0.15 |
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